molecular formula C11H19NO3 B13434919 tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate

tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate

Cat. No.: B13434919
M. Wt: 213.27 g/mol
InChI Key: MVIWPMBRXBNBDX-IUCAKERBSA-N
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Description

tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate: is a chemical compound with the molecular formula C11H19NO3. It is a carbamate derivative, which is often used in organic synthesis and pharmaceutical research. The compound features a cyclopentene ring with a hydroxymethyl group and a tert-butyl carbamate moiety, making it a versatile intermediate in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate typically involves the reaction of cyclopent-2-en-1-ylamine with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbamate group. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This method allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity. The use of automated systems also reduces the risk of contamination and improves safety.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can undergo reduction reactions to form the corresponding alcohol or amine derivatives.

    Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols and amines.

    Substitution: Various substituted carbamates.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate is used as an intermediate in the synthesis of more complex molecules. It is particularly useful in the preparation of cyclic compounds and heterocycles.

Biology

In biological research, this compound is used to study enzyme-catalyzed reactions involving carbamates. It serves as a model substrate for investigating the mechanisms of carbamate hydrolysis and other related biochemical processes.

Medicine

In medicinal chemistry, this compound is explored for its potential as a prodrug. The carbamate group can be hydrolyzed in vivo to release the active drug, making it a valuable tool in drug design and development.

Industry

In the industrial sector, this compound is used in the production of agrochemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale synthesis and manufacturing processes.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate involves the hydrolysis of the carbamate group to release the active amine or alcohol. This process is catalyzed by enzymes such as carbamate hydrolases or esterases. The released amine or alcohol can then interact with specific molecular targets, such as receptors or enzymes, to exert its biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl N-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate
  • tert-butyl N-[(1R,3R)-3-aminocyclopentyl]carbamate

Uniqueness

tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate is unique due to its specific stereochemistry and functional groups. The presence of the hydroxymethyl group and the cyclopentene ring provides distinct reactivity patterns compared to other carbamate derivatives. This makes it a valuable intermediate in the synthesis of complex organic molecules and a useful tool in various scientific research applications.

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

tert-butyl N-[(1R,4R)-4-(hydroxymethyl)cyclopent-2-en-1-yl]carbamate

InChI

InChI=1S/C11H19NO3/c1-11(2,3)15-10(14)12-9-5-4-8(6-9)7-13/h4-5,8-9,13H,6-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1

InChI Key

MVIWPMBRXBNBDX-IUCAKERBSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H](C=C1)CO

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C=C1)CO

Origin of Product

United States

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